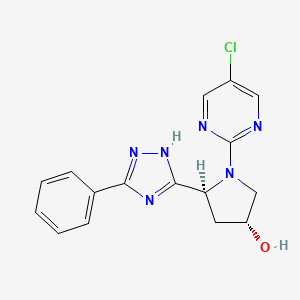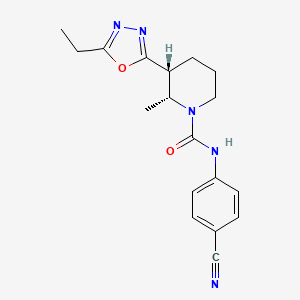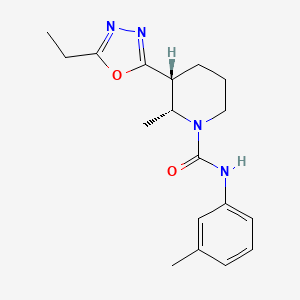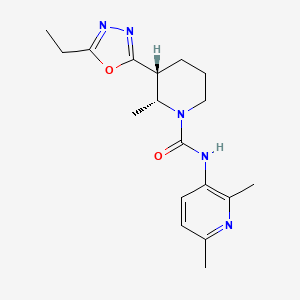![molecular formula C15H21F3N2O2 B7354671 (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol](/img/structure/B7354671.png)
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a piperidine-based compound that has been synthesized using various methods, and has shown promising results in a range of research applications.
作用机制
The mechanism of action of (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol is not fully understood, but it is thought to involve the modulation of signaling pathways within cells. This compound has been shown to bind to a range of receptors, including the dopamine D2 receptor, the adenosine A1 receptor, and the serotonin 5-HT1A receptor. This compound has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP in cells, which can lead to a range of downstream effects. This compound has also been shown to have neuroprotective effects, and has been shown to protect against oxidative stress and inflammation.
实验室实验的优点和局限性
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and is readily available from commercial sources. This compound has also been shown to have a range of biological activities, making it a useful tool for studying signaling pathways and other cellular processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can have off-target effects, and its effects can be cell type-specific.
未来方向
There are a number of future directions for research on (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol. One area of research is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another area of research is the identification of new biological targets for this compound, which could lead to the development of new therapies for a range of diseases. Finally, there is also potential for the development of new derivatives of this compound, which could have improved biological activity and specificity.
合成方法
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol can be synthesized using a variety of methods, including the reaction of 5-(trifluoromethyl)pyridin-2-ylmethanol with piperidine and 2-propanol. Other methods have also been reported, including the use of 1,2-dichloroethane as a solvent, and the use of palladium-catalyzed coupling reactions.
科学研究应用
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including binding to G protein-coupled receptors, and inhibiting the activity of enzymes such as phosphodiesterases. This compound has also been shown to have potential applications in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-11(21)9-20-6-4-12(5-7-20)10-22-14-3-2-13(8-19-14)15(16,17)18/h2-3,8,11-12,21H,4-7,9-10H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEXYWXAJQNIEH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)COC2=NC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)COC2=NC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)



![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)


![4-(2-methyltriazol-4-yl)-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7354656.png)

![2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
![methyl 3-[[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methyl]benzoate](/img/structure/B7354668.png)
![(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid](/img/structure/B7354676.png)
![(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7354679.png)
![(3aS)-2-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B7354691.png)